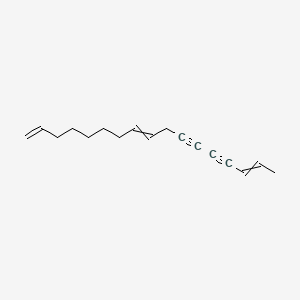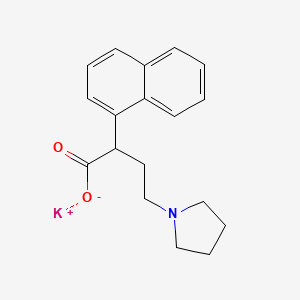
Potassium alpha-(2'-pyrrolidinyl)ethyl-1-naphthaleneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a potassium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with 2-(2-pyrrolidinyl)ethanol in the presence of a base, followed by the addition of potassium hydroxide to form the potassium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: Shares the naphthalene ring structure but lacks the pyrrolidine ring and potassium salt.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in other structural aspects.
Uniqueness
Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a potassium salt. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
64038-75-1 |
|---|---|
Molekularformel |
C18H20KNO2 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
potassium;2-naphthalen-1-yl-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C18H21NO2.K/c20-18(21)17(10-13-19-11-3-4-12-19)16-9-5-7-14-6-1-2-8-15(14)16;/h1-2,5-9,17H,3-4,10-13H2,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
KTUTYLYDMIAEJD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCN(C1)CCC(C2=CC=CC3=CC=CC=C32)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


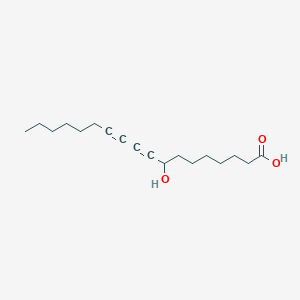
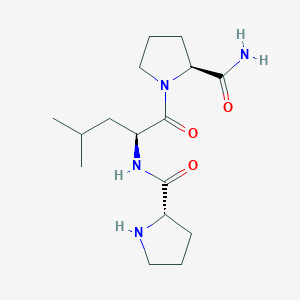

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
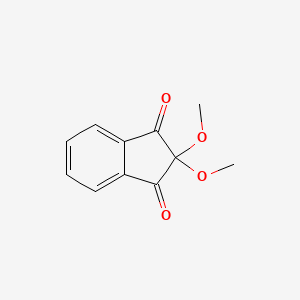
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
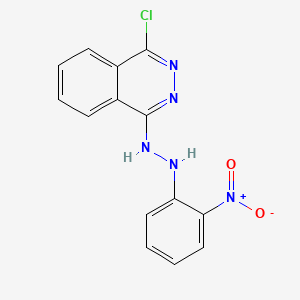
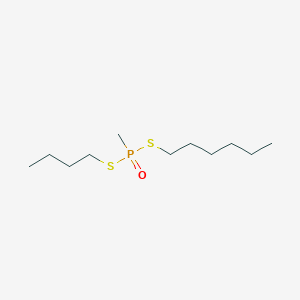
-](/img/structure/B14484288.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
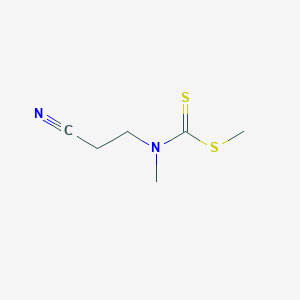
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
